molecular formula C19H18N2O2S B2964486 (Z)-N-(3-(4-ethoxyphenyl)-4-phenylthiazol-2(3H)-ylidene)acetamide CAS No. 377760-60-6

(Z)-N-(3-(4-ethoxyphenyl)-4-phenylthiazol-2(3H)-ylidene)acetamide

Cat. No.: B2964486
CAS No.: 377760-60-6
M. Wt: 338.43
InChI Key: DKQDQQKTXXVHNI-VXPUYCOJSA-N
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Description

(Z)-N-(3-(4-Ethoxyphenyl)-4-phenylthiazol-2(3H)-ylidene)acetamide ( 377760-60-6) is a synthetic organic compound with the molecular formula C19H18N2O2S and a molecular weight of 338.4 g/mol . This molecule features a distinct acetamide group linked to a dihydrothiazole core, which is further substituted with 4-ethoxyphenyl and phenyl rings . Its structural class places it within the family of 2,4-disubstituted-1,3-thiazoles, a privileged scaffold in medicinal chemistry known for its wide-ranging pharmacological potential . This compound is presented as a key chemical tool for research and development, particularly in the field of oncology. Thiazole derivatives have demonstrated significant promise as antiproliferative agents, with recent studies showing that novel polysubstituted thiazoles exhibit potent, low-micromolar activity against both drug-sensitive and drug-resistant lung cancer cell lines, including H69, H69AR, and A549 in 3D spheroid models . The structural features of this compound make it a valuable candidate for investigating structure-activity relationships (SAR) to develop novel anticancer therapeutics. Researchers can utilize this compound to explore its potential mechanisms of action, which may involve interaction with key oncogenic targets such as the epidermal growth factor receptor (EGFR) or sirtuin 2 (SIRT2), as suggested by in silico studies of analogous structures . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[3-(4-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-3-23-17-11-9-16(10-12-17)21-18(15-7-5-4-6-8-15)13-24-19(21)20-14(2)22/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQDQQKTXXVHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CSC2=NC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(4-ethoxyphenyl)-4-phenylthiazol-2(3H)-ylidene)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Thiazole-containing compounds are known for their diverse pharmacological properties, making them crucial in drug discovery.

Chemical Structure

The compound features a thiazole ring, an acetamide group, and a substituted phenyl moiety. The structural formula can be represented as follows:

C18H18N2OS\text{C}_{18}\text{H}_{18}\text{N}_2\text{OS}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the thiazole ring followed by the introduction of the ethoxy and phenyl groups through various coupling reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. This compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : Human colorectal carcinoma (HCT116), hepatocellular carcinoma (SNU398).
  • Mechanism of Action : The compound is believed to induce apoptosis and inhibit tubulin polymerization, similar to other thiazole derivatives .

Table 1: Anticancer Activity Data

Cell LineIC50 Value (µM)Mechanism of Action
HCT1160.24Apoptosis induction
SNU3980.056Tubulin polymerization inhibition

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that this compound exhibits significant antibacterial and antifungal activities against a range of pathogens.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Activity Type
Staphylococcus aureus12.5Bactericidal
Escherichia coli15Bactericidal
Candida albicans10Fungicidal

Case Studies

  • Study on Anticancer Properties : A study published in 2024 investigated several thiazole derivatives, including this compound, revealing that it significantly inhibited tumor growth in xenograft models .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of thiazole derivatives, where the compound was tested against clinical isolates of bacteria and fungi, demonstrating superior efficacy compared to traditional antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related derivatives, focusing on core heterocycles, substituent effects, and biological activity.

Structural Analogues with Thiazole Moieties

describes N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives (4a-4i), which share the thiazol-2(3H)-ylidene core but differ in substituents. For example:

  • Compound 4a : 3-phenyl and 4-(p-tolyl) groups.
  • Compound 4b/4c : Variants with modified aryl substituents.

These compounds exhibit MAO inhibition, with 4a-4c showing dual activity against MAO-A and MAO-B isoenzymes.

Thiadiazole-Based Derivatives

and highlight N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO) , a metabolite of methazolamide. Key differences include:

  • Core Heterocycle : MSO contains a 1,3,4-thiadiazole ring instead of a thiazole.
  • Substituents : A sulfonic acid group at position 5 and a methyl group at position 3.

MSO is chemically unstable, forming via auto-oxidation of a sulfenic acid intermediate. This instability contrasts with the thiazole-based target compound, which likely exhibits greater stability due to the absence of reactive sulfonic groups. MSO participates in a futile metabolic cycle with glutathione, underscoring its role in detoxification pathways .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Stability Profile
(Z)-N-(3-(4-Ethoxyphenyl)-4-phenylthiazol-2(3H)-ylidene)acetamide Thiazole 4-Ethoxyphenyl, Phenyl Hypothesized MAO inhibition Moderate (ethoxy may reduce metabolic stability)
Compound 4a () Thiazole Phenyl, 4-(p-Tolyl) MAO-A/MAO-B inhibition High (lipophilic substituents enhance stability)
MSO () Thiadiazole Methyl, Sulfonic Acid Metabolic intermediate Low (prone to auto-oxidation)

Key Research Findings

Substituent Effects on Bioactivity :

  • Ethoxy groups (target compound) vs. methyl/p-tolyl groups (4a-4i): Polar substituents may enhance solubility but reduce target affinity compared to hydrophobic groups.
  • Sulfonic acid in MSO introduces reactivity but limits membrane permeability .

Metabolic Fate :

  • Thiazole derivatives (e.g., target compound) are less prone to redox cycling than thiadiazoles like MSO, which form unstable intermediates .

Q & A

Q. Key Considerations :

  • Solvent polarity (e.g., toluene vs. dichloromethane) affects reaction kinetics.
  • Catalysts like pyridine or zeolites can enhance yields in multi-step syntheses .
  • Purification via recrystallization (ethanol) or column chromatography is critical for removing unreacted azides or by-products .

How can researchers confirm the stereochemical configuration and structural integrity of this compound?

Q. Basic

  • X-ray Crystallography : Resolves Z/E isomerism by analyzing dihedral angles (e.g., 79.7° twist between dichlorophenyl and thiazol rings in analogous structures) .
  • NMR Spectroscopy : Proton environments (e.g., acetamide NH at δ 10–12 ppm, thiazole protons at δ 7–8 ppm) validate connectivity .
  • HPLC-MS : Confirms molecular weight (e.g., C23H19ClFN5O4, MW 434.49 g/mol for related compounds) and purity (>95%) .

Q. Advanced :

  • DFT Calculations : Predict electronic properties and compare with experimental IR/UV-Vis data to validate tautomeric forms .

What strategies optimize reaction yields in derivatives with anti-proliferative activity?

Q. Advanced

  • Catalyst Screening : Pd/C for hydrogenation steps (e.g., nitro-to-amine reduction in indazole derivatives) improves selectivity .
  • Design of Experiments (DoE) : Statistical optimization of parameters (temperature, solvent ratio) minimizes by-products .
  • Protecting Groups : Use of trityl groups prevents undesired side reactions during multi-step syntheses .

Case Study : A 72% yield was achieved for 2-(4-ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide using sequential trityl protection/de-protection .

How should contradictory biological activity data (e.g., IC50 variability) be analyzed?

Q. Advanced

  • Dose-Response Studies : Test multiple concentrations (e.g., 0.1–100 µM) to account for assay sensitivity .
  • Structure-Activity Relationship (SAR) : Modify the ethoxyphenyl or thiazole moieties to isolate pharmacophores .
  • Mechanistic Profiling : Compare apoptosis induction (e.g., caspase-3 activation) across cell lines to identify target specificity .

Example : Quinazolinone derivatives showed IC50 variability (2–50 µM) depending on substituent electronegativity, highlighting the role of para-ethoxy groups in enhancing membrane permeability .

What computational tools are effective in predicting pharmacokinetic properties?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or tubulin .
  • ADMET Prediction : SwissADME estimates logP (2.5–3.5 for related acetamides) and bioavailability scores .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

What safety precautions are critical during synthesis and handling?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., dichloromethane, pyridine) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and goggles prevent skin/eye contact with corrosive agents (e.g., AlCl3) .
  • Storage : Keep at 2–8°C in airtight containers to prevent degradation .

Q. Advanced :

  • Waste Management : Neutralize azide residues with NaNO2/HCl before disposal to avoid explosive hazards .

What understudied research directions exist for this compound?

Q. Future Directions

  • Hybrid Derivatives : Incorporate sulfone or phosphonate groups to enhance kinase inhibition .
  • Prodrug Design : Improve solubility via PEGylation or glucuronide conjugation .
  • Synergistic Studies : Evaluate combinations with cisplatin or paclitaxel to overcome multidrug resistance .

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